3-(3-Chlorophenyl)pent-2-enoicacid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)pent-2-enoic acid typically involves the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for 3-(3-chlorophenyl)pent-2-enoic acid are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)pent-2-enoic acid involves its interaction with specific molecular targets and pathways. As a fungicide, it disrupts the normal metabolic processes of fungi, leading to their death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with fungal cell membrane integrity and enzyme function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)pent-2-enoic acid: Similar structure but with the chlorine atom at the para position.
3-(3-Bromophenyl)pent-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.
3-(3-Methylphenyl)pent-2-enoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-(3-Chlorophenyl)pent-2-enoic acid is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11ClO2 |
---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
(Z)-3-(3-chlorophenyl)pent-2-enoic acid |
InChI |
InChI=1S/C11H11ClO2/c1-2-8(7-11(13)14)9-4-3-5-10(12)6-9/h3-7H,2H2,1H3,(H,13,14)/b8-7- |
InChI Key |
ZKZHDZCPOCQOEK-FPLPWBNLSA-N |
Isomeric SMILES |
CC/C(=C/C(=O)O)/C1=CC(=CC=C1)Cl |
Canonical SMILES |
CCC(=CC(=O)O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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